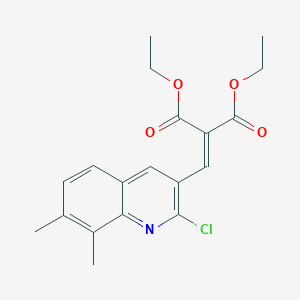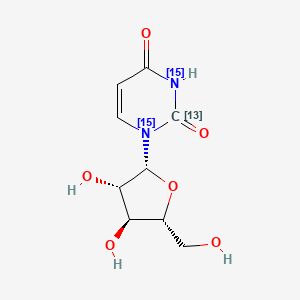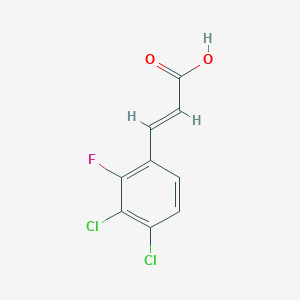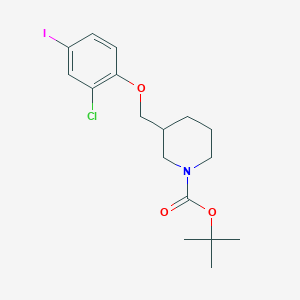
(2R)-2-bromocyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-bromocyclohexan-1-one: is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom at the second position of the cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Cyclohexanone: One common method to prepare (2R)-2-bromocyclohexan-1-one involves the bromination of cyclohexanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromine to yield the desired product.
Industrial Production Methods: Industrially, the preparation of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: (2R)-2-bromocyclohexan-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like ethanol or water.
Reduction Reactions: The compound can be reduced to (2R)-2-cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of (2R)-2-bromocyclohexanone-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Ethanol, water, sodium hydroxide, or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Reduction: (2R)-2-cyclohexanol.
Oxidation: (2R)-2-bromocyclohexanone-2-carboxylic acid.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (2R)-2-bromocyclohexan-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chiral nature, it is valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism by which (2R)-2-bromocyclohexan-1-one exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
(2S)-2-bromocyclohexan-1-one: The enantiomer of (2R)-2-bromocyclohexan-1-one, differing only in the spatial arrangement of atoms.
2-chlorocyclohexanone: A similar compound where the bromine atom is replaced by chlorine, leading to different reactivity and applications.
2-iodocyclohexanone: Another halogenated derivative with iodine instead of bromine, which can exhibit different chemical behavior due to the larger atomic size of iodine.
Uniqueness:
Reactivity: this compound has unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions.
Chirality: The compound’s chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
特性
分子式 |
C6H9BrO |
|---|---|
分子量 |
177.04 g/mol |
IUPAC名 |
(2R)-2-bromocyclohexan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1 |
InChIキー |
KDXYEWRAWRZXFT-RXMQYKEDSA-N |
異性体SMILES |
C1CCC(=O)[C@@H](C1)Br |
正規SMILES |
C1CCC(=O)C(C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)


![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)




